N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-14-8-6-13(7-9-14)15-10-11-19(24-23-15)27-12-18(25)22-20-21-16-4-2-3-5-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCYCAASHHKPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyridazinyl sulfanyl acetamide structure. Its molecular formula is CHNOS, with a molecular weight of approximately 342.43 g/mol. The presence of multiple functional groups suggests diverse interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. It may modulate the activity of protein kinases or other enzymes implicated in cancer progression and inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (human cervical carcinoma) and CEM (human T-lymphocyte) cells. The IC values ranged from 10 to 20 μM, indicating moderate potency compared to standard chemotherapeutics .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- In Vivo Models : Animal models treated with this compound displayed decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests that it may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis .
Case Studies
- Study on Antiproliferative Effects :
- Mechanistic Insights :
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | IC (μM) | Activity |
|---|---|---|---|
| A | Benzothiazole derivative | 15 | Anticancer |
| B | Pyridazine derivative | 25 | Anti-inflammatory |
| C | Sulfanyl acetamide | 12 | Antiproliferative |
This table illustrates that while this compound shows competitive activity against other derivatives, it maintains a unique profile due to its structural features.
Scientific Research Applications
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory potential, particularly against enzymes involved in metabolic disorders and neurodegenerative diseases. Research has indicated that derivatives of benzothiazole compounds can act as inhibitors of:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and inhibition can lead to therapeutic benefits for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide have shown promise in treating Alzheimer's disease by enhancing acetylcholine levels in the brain through the inhibition of this enzyme .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating:
- Cytotoxicity : In vitro studies revealed that related compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, certain analogs showed activity against human breast cancer cell lines with low nanomolar IC50 values .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit a range of pathogens:
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Bacterial Strains | Moderate | |
| Fungal Strains | High | |
| Viral Infections | Variable |
Neuroprotective Effects
Research suggests that benzothiazole derivatives may offer neuroprotective benefits. These compounds have been shown to modulate pathways involved in neuronal survival and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Preparation Methods
Preparation of 6-(4-Methoxyphenyl)pyridazin-3(2H)-one
A Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group to pyridazine:
Thiolation of Pyridazinone
Convert the 3-keto group to a thiol using Lawesson’s reagent :
- Reflux 6-(4-methoxyphenyl)pyridazin-3(2H)-one (1.0 equiv) with Lawesson’s reagent (0.6 equiv) in dry toluene for 6 hours.
- Yield : 60–65%
- Characterization : ¹H NMR (δ 8.10 ppm, pyridazin-H), IR (ν 2550 cm⁻¹, S–H stretch).
Coupling Reaction to Form Target Compound
The final step involves nucleophilic substitution between the chloroacetamide intermediate and pyridazin-thiol:
Procedure :
- Suspend N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (1.0 equiv) and 6-(4-methoxyphenyl)pyridazin-3-thiol (1.2 equiv) in dry DMF.
- Add potassium carbonate (2.0 equiv) as a base.
- Heat at 50–60°C for 8–10 hours under nitrogen.
Workup :
- Pour the reaction mixture into ice-water, collect the precipitate via filtration, and purify by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
- Yield : 65–70%
- Characterization : HRMS (m/z 453.12 [M+H]⁺), ¹H NMR (δ 3.85 ppm, OCH₃; δ 4.30 ppm, SCH₂).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Optimization and Challenges
Reaction Efficiency
Side Reactions
- Oxidation of Thiol : Minimized by conducting reactions under inert atmosphere.
- Over-Alkylation : Controlled by using a slight excess of pyridazin-thiol (1.2 equiv).
Q & A
Q. What are the critical steps in synthesizing N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized for high yield?
The synthesis typically involves multi-step organic reactions, including:
- Thioether bond formation between a pyridazine intermediate and a benzothiazole-acetamide precursor using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Functional group protection/deprotection (e.g., methoxyphenyl groups) to prevent undesired side reactions .
- Final purification via column chromatography or recrystallization .
Optimization focuses on: - Temperature control : Maintaining 60–80°C during coupling reactions to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) verifies connectivity of the benzothiazole, pyridazine, and acetamide moieties .
- HPLC-MS detects impurities (<1%) and confirms molecular weight .
- Elemental analysis validates stoichiometry of C, H, N, and S .
- X-ray crystallography (if crystalline) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Replicate studies under controlled parameters (e.g., pH 7.4, 37°C) .
- Investigate metabolite interference : Use LC-MS to identify degradation products or metabolites that may interact with biological targets .
- Computational docking studies : Compare binding affinities to proposed targets (e.g., kinase enzymes) using tools like AutoDock Vina to validate mechanisms .
Q. What strategies are effective for modifying the compound’s structure to enhance its pharmacokinetic properties while retaining activity?
- Bioisosteric replacement : Substitute the methoxyphenyl group with a trifluoromethyl group to improve metabolic stability without altering steric bulk .
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to increase solubility and half-life .
- Pro-drug design : Mask the thiol group with acetyl protection to enhance oral bioavailability, with enzymatic cleavage in vivo .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- QSAR modeling : Train models on existing activity data to predict substituent effects on binding to kinases or GPCRs .
- Molecular dynamics simulations : Analyze interactions between the benzothiazole moiety and ATP-binding pockets to identify key hydrogen bonds .
- Free-energy perturbation (FEP) : Quantify binding energy changes for proposed modifications (e.g., pyridazine ring fluorination) .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
- Negative controls : Incubate the compound in PBS (pH 7.4) at 37°C without enzymes to assess non-enzymatic degradation .
- Positive controls : Use known unstable analogs (e.g., compounds with ester linkages) to benchmark degradation rates .
- Mass spectrometry monitoring : Track time-dependent formation of hydrolysis products (e.g., free thiols) .
Q. How should researchers prioritize structural analogs for comparative biological studies?
- Cluster analysis : Group analogs by substituent position (e.g., para-methoxy vs. ortho-methoxy on the phenyl ring) to identify SAR trends .
- In silico ADMET screening : Filter analogs with favorable predicted absorption, low CYP inhibition, and minimal hepatotoxicity .
- High-throughput screening (HTS) : Test libraries in parallel against primary and off-targets (e.g., hERG channel) to flag liabilities early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
